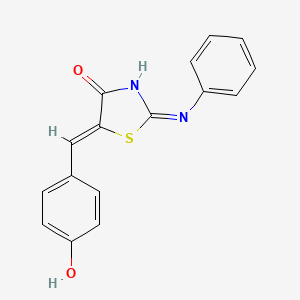![molecular formula C30H30N4O4S2 B12135144 2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- CAS No. 1025087-76-6](/img/structure/B12135144.png)
2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Thiazolidinedione, 3,3’-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidinedione ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a phenylene group, which is a derivative of benzene, and dimethylphenyl groups, which are aromatic rings with two methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 3,3’-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- typically involves multiple steps. One common synthetic route starts with the preparation of the thiazolidinedione ring, which can be achieved through the reaction of thiourea with α-haloketones under basic conditions. The resulting thiazolidinedione intermediate is then subjected to further functionalization to introduce the phenylene and dimethylphenyl groups. This can be done through a series of nucleophilic substitution and coupling reactions, often using reagents such as sodium hydride, palladium catalysts, and various organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically requires stringent control of reaction conditions, including temperature, pressure, and pH, to ensure consistent quality and minimize the formation of by-products.
化学反応の分析
Types of Reactions
2,4-Thiazolidinedione, 3,3’-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used, with reactions conducted in solvents like tetrahydrofuran or ethanol.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid, sulfuric acid, or halogens, with reactions performed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, 2,4-Thiazolidinedione, 3,3’-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has been investigated for its potential therapeutic properties. Thiazolidinedione derivatives are known for their antidiabetic activity, and this compound may exhibit similar effects. Research has focused on its ability to modulate various biological pathways, including those involved in glucose metabolism and inflammation.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 2,4-Thiazolidinedione, 3,3’-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a key role in regulating gene expression related to glucose and lipid metabolism. By activating these receptors, the compound can influence various metabolic processes, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
2,4-Thiazolidinedione: The parent compound, which lacks the phenylene and dimethylphenyl groups.
Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic drug.
Pioglitazone: Another thiazolidinedione derivative with antidiabetic properties.
Uniqueness
2,4-Thiazolidinedione, 3,3’-[(1,4-phenylene)bis(methylene)]bis[5-[(2,4-dimethylphenyl)amino]- is unique due to its complex structure, which includes multiple functional groups and aromatic rings This complexity allows for a wide range of chemical modifications and potential applications
特性
CAS番号 |
1025087-76-6 |
|---|---|
分子式 |
C30H30N4O4S2 |
分子量 |
574.7 g/mol |
IUPAC名 |
5-(2,4-dimethylanilino)-3-[[4-[[5-(2,4-dimethylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C30H30N4O4S2/c1-17-5-11-23(19(3)13-17)31-25-27(35)33(29(37)39-25)15-21-7-9-22(10-8-21)16-34-28(36)26(40-30(34)38)32-24-12-6-18(2)14-20(24)4/h5-14,25-26,31-32H,15-16H2,1-4H3 |
InChIキー |
IJMAUTHQMDIEPK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)CN4C(=O)C(SC4=O)NC5=C(C=C(C=C5)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12135072.png)
![2-{[(4-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12135076.png)


![1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12135094.png)
![1-{3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B12135099.png)
![N-[4-({3-[(3-chlorophenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B12135113.png)
![(2Z)-2-(2-butoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12135115.png)
![1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12135119.png)

![3-[(3-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135126.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-bromophenyl)acetamide](/img/structure/B12135130.png)
![N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12135137.png)
![N-[4-(acetylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135147.png)
